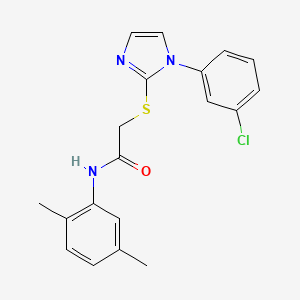

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Description

This compound features a hybrid structure combining an imidazole core with a thioether-linked acetamide moiety. The imidazole ring is substituted at the 1-position with a 3-chlorophenyl group, while the acetamide side chain is N-bound to a 2,5-dimethylphenyl group.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-7-14(2)17(10-13)22-18(24)12-25-19-21-8-9-23(19)16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCASRMNCPXNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the acylation of the thioether with an acetic anhydride derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a candidate for drug development.

Biology: It can be used as a probe to study enzyme interactions and protein binding.

Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Antiproliferative Activity

- N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamides (): These derivatives share the imidazole-thioacetamide scaffold but replace the 3-chlorophenyl group with p-tolyl or 4-nitrophenyl substituents. In cytotoxicity assays against C6 glioma and HepG2 cells, these compounds showed IC50 values of ~15.67 µg/mL . The target compound’s 3-chlorophenyl group may enhance π-π stacking in hydrophobic pockets compared to bulkier nitro groups, though direct comparative data is absent.

- N-(2,5-Dimethylphenyl)acetamide vs. The thiazole’s nitrogen atoms facilitate intermolecular N–H⋯N interactions, forming stable 1D chains in crystal structures .

Substituent Effects on Solid-State Geometry

- N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides (): Crystal structures of analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide reveal that meta-substituents (Cl, CH3) influence packing motifs. For example, 3,5-dimethyl substitution creates two molecules per asymmetric unit, while mono-substituted analogs have one . The target compound’s 3-chlorophenyl and 2,5-dimethylphenyl groups may induce similar steric effects, though the absence of trichloro groups likely reduces overall planarity.

Enzyme Inhibition and Ligand Potential

- Elastase Inhibitors (): Compounds such as N-(2-chloro-4-methylphenyl)-2-[[1-(3,5-dimethylbenzyl)-1H-benzimidazol-2-yl]thio]acetamide exhibit elastase inhibition. The 3-chlorophenyl group in the target compound may mimic the electron-withdrawing effects of benzimidazole substituents, though activity data is needed for confirmation .

Comparison with Pesticide-Related Acetamides ():

While structurally distinct, agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlight the role of chloro and alkyl substituents in bioactivity. The target compound’s 2,5-dimethylphenyl group mirrors the diethylphenyl motif in alachlor, which enhances lipid membrane penetration. However, the imidazole-thioether system in the target compound likely shifts its application from herbicidal to pharmacological contexts .

Data Tables

Table 2: Substituent Effects on Properties

Biological Activity

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that incorporates an imidazole ring, a thioether linkage, and a dimethylphenyl substituent. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Imidazole Ring Formation : This can be achieved through condensation reactions involving appropriate precursors.

- Chlorophenyl Group Introduction : A nucleophilic substitution reaction is employed to introduce the chlorophenyl group onto the imidazole.

- Thioether Linkage Formation : The thioether linkage is formed by reacting the chlorophenyl-imidazole intermediate with thiourea.

- Acetamide Group Attachment : The final step involves the attachment of the dimethylphenyl acetamide group.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.

Anticancer Activity

Research indicates that compounds with imidazole and thiazole moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 1.61 µg/mL against specific cancer cell lines, suggesting that structural features such as the presence of electron-donating groups enhance biological activity .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. The presence of the thioether linkage is believed to play a crucial role in enhancing its antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has revealed that:

- The presence of methyl groups on the phenyl ring significantly increases cytotoxic activity.

- The imidazole ring is essential for effective interaction with biological targets.

- Modifications in substituents can lead to variations in potency and selectivity against different cell lines .

Case Studies

Several case studies have reported on the effectiveness of related compounds in clinical settings:

- Case Study 1 : A study on imidazole derivatives indicated that compounds similar to this compound exhibited significant apoptosis induction in cancer cells, outperforming standard treatments like doxorubicin .

- Case Study 2 : Research focusing on thiazole-bearing compounds demonstrated that modifications leading to increased hydrophobic interactions enhanced anticancer activity, supporting the potential of this compound class in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.